molecular formula C19H21ClN2 B13757901 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride CAS No. 24220-18-6

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride

Cat. No.: B13757901
CAS No.: 24220-18-6
M. Wt: 312.8 g/mol
InChI Key: KQDAZBXNAWWMLP-UHFFFAOYSA-M
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Description

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is a quaternary ammonium compound characterized by a quinolinium core substituted with a p-dimethylaminophenyl group at position 2 and methyl groups at positions 1 and 4.

Properties

CAS No.

24220-18-6

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;chloride

InChI

InChI=1S/C19H21N2.ClH/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1

InChI Key

KQDAZBXNAWWMLP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Quinoline Core and Substituted Derivatives

The quinoline moiety, especially 1,6-dimethylquinoline, serves as the key scaffold. Literature reports several synthetic routes to substituted quinolines, often involving condensation reactions or metal-catalyzed couplings:

  • Preparation of 2-(p-Dimethylaminophenyl)-6-methylquinoline : This compound can be synthesized by reacting 6-methylquinoline with p-dimethylaminophenyllithium, yielding the substituted quinoline intermediate in approximately 53% yield. The reaction typically involves lithiation of the p-dimethylaminophenyl precursor followed by nucleophilic addition to the quinoline derivative, with purification by crystallization (melting point 142–143 °C from ethanol).

  • Preparation of 2-(p-Dimethylaminophenyl)-4,6-dimethylquinoline : This derivative is obtained by reacting 4,6-dimethylquinoline with p-dimethylaminophenyllithium, achieving yields around 66%. Purification involves crystallization from ethanol with a melting point range of 136–138 °C.

  • Vinylquinoline Precursors : 2-vinylquinolines, useful intermediates, can be synthesized by palladium-mediated coupling of vinylstannanes or by reactions involving aldehydes and quinaldines in acetic anhydride. Other methods include the use of quinolin-2-ylmethylphosphorane or phosphonate esters with aldehydes, facilitating the formation of vinyl-substituted quinolines.

Quaternization to Form Quinolinium Salts

The critical step to obtain the quinolinium salt involves alkylation of the quinoline nitrogen:

  • Alkylation with Methyl p-Toluenesulfonate : A solution of 2-(p-dimethylaminophenyl)-8-methylquinoline and methyl p-toluenesulfonate in methanol is refluxed for approximately 2.3 hours. After solvent removal, the residue is triturated with chloroform, filtered, and the filtrate is precipitated with diethyl ether to yield the quinolinium tosylate salt. Recrystallization from methanol-diethyl ether raises the melting point to 233–234 °C, indicating purity.

  • Alkylation with Methyl Iodide : Similarly, 2-(p-dimethylaminophenyl)-1,8-dimethylquinoline is dissolved in a suitable solvent and treated with methyl iodide under pressure at 100 °C for several hours. The reaction mixture is then worked up by filtration and recrystallization to isolate the quinolinium iodide salt.

  • General Method : The quinolinium salts can be prepared by alkylating the quinoline nitrogen with alkyl halides or alkyl sulfonates, following procedures described in patents and literature (e.g., U.S. Patents 2,515,912 and 2,925,417).

Summary Table of Preparation Steps

Step Reactants/Conditions Description Yield (%) Notes
1 6-Methylquinoline + p-Dimethylaminophenyllithium Nucleophilic addition to form 2-(p-dimethylaminophenyl)-6-methylquinoline 53 Crystallization from EtOH, mp 142–143 °C
2 4,6-Dimethylquinoline + p-Dimethylaminophenyllithium Formation of 2-(p-dimethylaminophenyl)-4,6-dimethylquinoline 66 Crystallization from EtOH, mp 136–138 °C
3 Quinoline derivative + Methyl p-Toluenesulfonate Alkylation to quinolinium tosylate salt 50 Reflux in MeOH, recrystallization, mp 233–234 °C
4 Quinoline derivative + Methyl iodide Alkylation to quinolinium iodide salt Not specified Reaction at 100 °C under pressure, recrystallization
5 Aromatic amine + Ketone + Bi(OTf)3 catalyst Lewis acid-catalyzed condensation under microwave or room temp 60–91 Flash chromatography purification

Analytical and Structural Considerations

  • The quinolinium salts are typically characterized by melting point determination and crystallization behavior, indicating purity and structural integrity.

  • X-ray crystallography studies of related quinoline derivatives reveal conformations such as sofa or twisted ring conformations, which can influence reactivity and properties.

  • Hydrogen bonding and crystal packing have been analyzed for similar compounds, providing insight into solid-state structure.

Chemical Reactions Analysis

Types of Reactions

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine in dichloromethane or chloroform.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline ring.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1,10-Bis(2-methyl-4-aminoquinolinium chloride)-decane Structure: Contains two 2-methyl-4-aminoquinolinium chloride units linked by a decane chain. Function: Exhibits broad-spectrum antimicrobial activity due to its bis-quaternary ammonium structure, which disrupts microbial membranes . Key Difference: The elongated decane chain enhances lipophilicity, improving interaction with bacterial cell membranes compared to the monoquaternary structure of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride.

1-Decyl-2,3-dimethylimidazolium Bromide Structure: Imidazolium core with a decyl chain and methyl substituents. Key Difference: The imidazolium ring lacks the aromatic conjugation and electron-donating dimethylamino group present in the quinolinium compound, reducing its redox activity and microbial target specificity .

Triclobisonium Chloride Structure: Bis-quaternary ammonium salt with cyclohexyl and methyl groups. Function: Clinical antiseptic with prolonged action.

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Antimicrobial Efficacy
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride ~350 g/mol* p-Dimethylaminophenyl, methyl High in water Moderate (inferred)
1,10-Bis(2-methyl-4-aminoquinolinium chloride)-decane ~600 g/mol Amino groups, decane chain Moderate High
1-Decyl-2,3-dimethylimidazolium Bromide ~335 g/mol Decyl chain, methyl High in organics Low
Triclobisonium Chloride ~500 g/mol Cyclohexyl, methyl High in water High

*Estimated based on structural analogs .

Functional Comparisons

  • Antimicrobial Mechanism: Quinolinium derivatives like the target compound disrupt microbial membranes via electrostatic interactions, while bis-quaternary salts (e.g., CDQ) achieve synergy through dual cationic charges .
  • Thermal Stability: Imidazolium salts (e.g., 1-decyl-2,3-dimethylimidazolium bromide) exhibit higher thermal stability (>300°C) compared to quinolinium salts, which may degrade near 200°C due to aromatic ring decomposition .
  • Applications: The target compound’s dimethylamino group may enhance photostability for use in light-exposed environments, unlike nitro-substituted analogs (e.g., p-nitrobenzylidene derivatives) that degrade under UV .

Research Findings and Gaps

  • highlights the microbicidal superiority of bis-quaternary ammonium salts over monoquaternary structures, suggesting that the target compound may require formulation synergists for optimal efficacy.
  • lacks direct data on the target compound’s melting point or solubility, necessitating extrapolation from imidazolium and quinolinium analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of the quinoline core with methyl iodide under reflux conditions, followed by purification via anion exchange chromatography or recrystallization. Key optimization parameters include solvent selection (e.g., dry acetone or DMF), reaction time (30–60 minutes), and stoichiometric control of methyl iodide to avoid over-alkylation. Monitoring progress via TLC or HPLC ensures intermediate stability. Post-synthesis, rigorous washing with acetone removes unreacted reagents .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the quinolinium core. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight.
  • Purity Assessment : Reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended. Aqueous acetonitrile gradients (0.1% TFA) improve peak resolution.
  • Electronic Properties : UV-Vis spectroscopy (e.g., in methanol) identifies absorbance maxima linked to the dimethylaminophenyl moiety .

Q. How should 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride be stored to maintain stability, and what are the critical degradation factors to monitor?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. Critical degradation factors include humidity (lyophilize for long-term storage) and temperature fluctuations. Monitor via periodic HPLC analysis for byproducts like dealkylated quinoline derivatives or dimerization products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across different studies?

  • Methodological Answer : Standardize experimental conditions (solvent polarity, pH, and temperature) to minimize environmental effects. Use absolute quantum yield measurements with integrating spheres and validate against reference dyes (e.g., fluorescein). Investigate aggregation-induced quenching via concentration-dependent studies and dynamic light scattering (DLS). Reproduce conflicting studies under identical conditions to isolate variables .

Q. What strategies are employed to investigate the interaction mechanisms between this quinolinium derivative and biological membranes or protein targets?

  • Methodological Answer :

  • Binding Studies : Use fluorescence titration to determine binding constants (KdK_d) with lipid bilayers or proteins. Circular dichroism (CD) detects conformational changes in proteins upon interaction.
  • Localization Imaging : Confocal microscopy with live-cell staining (e.g., in HEK293 cells) tracks subcellular localization. Competitive assays with known membrane probes (e.g., DiO) clarify specificity.
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding sites, while MD simulations (GROMACS) assess stability of interactions .

Q. In computational studies, which molecular modeling approaches are most suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Electronic Structure : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps and excitation energies. Compare results with experimental UV-Vis and cyclic voltammetry data.
  • Reactivity Predictions : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Solvent effects are modeled via PCM or SMD implicit solvation.
  • Validation : Cross-check computed NMR chemical shifts (GIAO method) with experimental spectra to refine models .

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